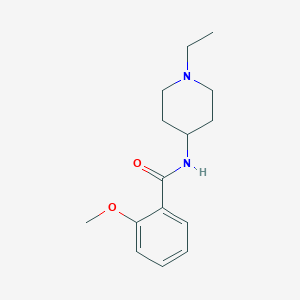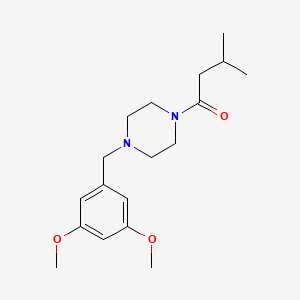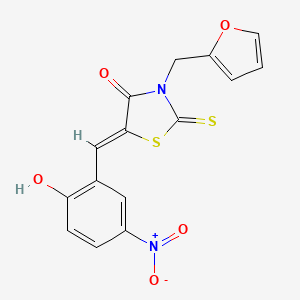![molecular formula C12H18N8S2 B4676121 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) CAS No. 92629-37-3](/img/structure/B4676121.png)
2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine)
Descripción general
Descripción
2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine), also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BDP is a member of the pyrimidine family of compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) has been shown to bind to DNA and disrupt its structure, leading to the inhibition of DNA replication and transcription. 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) has been shown to have a variety of biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) also activates the p53 tumor suppressor pathway, which plays a critical role in regulating cell growth and division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability. 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) is also highly soluble in water, making it easy to work with in aqueous solutions. However, 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for research on 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine). One area of interest is the development of 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine)-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the antibacterial and antifungal activities of 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine), as well as its potential use in the prevention of biofilm formation. Additionally, further studies are needed to elucidate the mechanism of action of 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) and to determine its optimal dosage and administration route.
Aplicaciones Científicas De Investigación
2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) has been extensively studied for its potential use in the treatment of cancer and other diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) has also been investigated for its antibacterial and antifungal activities, as well as its ability to inhibit the formation of biofilms.
Propiedades
IUPAC Name |
2-[4-(4,6-diaminopyrimidin-2-yl)sulfanylbutylsulfanyl]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N8S2/c13-7-5-8(14)18-11(17-7)21-3-1-2-4-22-12-19-9(15)6-10(16)20-12/h5-6H,1-4H2,(H4,13,14,17,18)(H4,15,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMXWBXDJGYCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)SCCCCSC2=NC(=CC(=N2)N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919044 | |
| Record name | 2,2'-(Butane-1,4-diyldisulfanediyl)bis(6-imino-1,6-dihydropyrimidin-4-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(1,4-Butanediylbis(thio))bis(4,6-pyrimidinediamine) | |
CAS RN |
92629-37-3 | |
| Record name | 4,6-Pyrimidinediamine, 2,2'-(1,4-butanediylbis(thio))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092629373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-(Butane-1,4-diyldisulfanediyl)bis(6-imino-1,6-dihydropyrimidin-4-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4676045.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B4676053.png)


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B4676063.png)
![4-(4-pyridinylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4676077.png)
![2-(4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4676079.png)
![2,3-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4676087.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4676095.png)

![3-[(dimethylamino)sulfonyl]-4-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4676109.png)

![methyl 4-[(3-methylbenzyl)oxy]benzoate](/img/structure/B4676128.png)
![3-chloro-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4676137.png)